Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(3-Bromo-2-chlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(3-Hydroxy-2-chlorophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-Chloro-2-bromophenyl)-3-hydroxypropanoate
- Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate
- Ethyl 3-(3-Bromo-2-iodophenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying specific chemical and biological processes.
Properties
Molecular Formula |
C11H12BrClO3 |
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Molecular Weight |
307.57 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-2-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3 |
InChI Key |
NJSSKXGFURBKFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C(=CC=C1)Br)Cl)O |
Origin of Product |
United States |
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